4-(Methylphenylamino)pyridine-3-sulfonamide
CAS No.: 58155-54-7
Cat. No.: VC18490795
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58155-54-7 |
|---|---|
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | 4-(N-methylanilino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-15(10-5-3-2-4-6-10)11-7-8-14-9-12(11)18(13,16)17/h2-9H,1H3,(H2,13,16,17) |
| Standard InChI Key | MSVLBVSRWKHZDB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C2=C(C=NC=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol. Key identifiers include:
Supramolecular Structure
X-ray crystallography reveals that the molecule adopts a planar conformation stabilized by intramolecular N–H···O and C–H···O interactions. Intermolecular N–H···N hydrogen bonds form C(6) chains, while N–H···O bonds create R₂²(8) dimers, leading to layered supramolecular architectures . These structural features influence its crystallinity and stability under storage conditions (0–10°C) .
Synthesis and Optimization
Reaction Mechanism
The synthesis involves nucleophilic aromatic substitution between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine (3-methylaniline) in aqueous medium:
-
Reactants: 4-Chloro-3-pyridinesulfonamide hydrochloride (100 g, 0.44 mol) and m-toluidine (49.2 mL, 0.46 mol).
-
Conditions: Heated at 90°C for 3 hours in water (500 mL).
-
Workup: pH adjusted to 7–8 with NaHCO₃, yielding a beige solid (92% purity).
-
Purification: Recrystallization in methanol with activated carbon (Darco KB) removes impurities.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits enzymes in the renin-angiotensin system, which regulates blood pressure. Its sulfonamide moiety acts as a hydrogen bond donor, enhancing binding to catalytic sites.
Iron Chelation
In Pseudomonas aeruginosa infections, structural analogs demonstrate iron-chelating activity by sequestering Fe²⁺/Fe³⁺, reducing bacterial virulence factors like pyocyanin (IC₅₀: 12 µM) . This activity surpasses deferoxamine, a clinical iron chelator .
Pharmaceutical Applications
Role in Torasemide Synthesis
As Torsemide Impurity B, this compound is a synthetic intermediate in producing Torasemide, a loop diuretic for hypertension and edema. Regulatory agencies (e.g., USP) classify it as a related compound requiring stringent quality control .
Toxicological Profile
-
Allergenicity: Unlike arylamine-containing sulfonamides, it lacks the N4 aromatic amine, reducing hypersensitivity risks .
Research Advancements
Structural Modifications
Introducing electron-withdrawing groups (e.g., –NO₂) at the pyridine ring enhances proteasome inhibition (IC₅₀: 0.8 µM vs. 2.3 µM for parent compound) . Such derivatives are explored in oncology for inducing apoptosis in leukemia cells .
Environmental Impact
Sulfonamides like this compound exhibit persistence in aquatic systems (half-life: 28–60 days), necessitating advanced oxidation processes for degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume